molecular formula C17H24N2O3 B14393823 2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-27-8

2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate

Cat. No.: B14393823
CAS No.: 90096-27-8
M. Wt: 304.4 g/mol
InChI Key: LPBFUNJNDPSXKC-UHFFFAOYSA-N
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Description

2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate typically involves the reaction of 2-methylphenylpiperazine with ethyl 3-oxobutanoate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including changes in neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate
  • 2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl 3-oxobutanoate
  • 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate

Uniqueness

2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate is unique due to the presence of the 2-methylphenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity compared to similar compounds .

Properties

CAS No.

90096-27-8

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

2-[4-(2-methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate

InChI

InChI=1S/C17H24N2O3/c1-14-5-3-4-6-16(14)19-9-7-18(8-10-19)11-12-22-17(21)13-15(2)20/h3-6H,7-13H2,1-2H3

InChI Key

LPBFUNJNDPSXKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCOC(=O)CC(=O)C

Origin of Product

United States

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